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molecular formula C11H9F3O B8720745 4-[4-(Trifluoromethyl)phenyl]but-3-YN-1-OL CAS No. 173546-22-0

4-[4-(Trifluoromethyl)phenyl]but-3-YN-1-OL

Cat. No. B8720745
M. Wt: 214.18 g/mol
InChI Key: PZFMHTDMSNDETK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07253192B2

Procedure details

The synthesis was performed following a procedure of Stara, Irena G.; Stary, Ivo; Kollarovic, Adrian; Teply, Filip; Saman, David; Fiedler, Pavel, Coupling reactions of halobenzenes with alkynes. The synthesis of phenylacetylenes and symmetrical or unsymmetrical 1,2-diphenylacetylenes, Collect. Czech. Chem. Commun. (1999), 64(4), 649-672. To a degassed (argon) solution of 5.0 g (17.83 mmol) 1-iodo-4-trifluoromethyl-benzene in 65 ml piperidine was added 1.03 g (0.89 mmol) Pd(PPh3)4 and 0.17 g (0.89 mmol) CuI. The reaction mixture was stirred at 50° C. for 10 min, then 2.03 ml (26.75 mmol) of but-3-yn-1-ol were added dropwise within 1 h. During the addition of but-3-yn-1-ol the oil bath was slowly heated to 80° C. starting after 30 min. The reaction mixture was stirred at this temperature for 3 h and then extracted with chilled aqueous 10% KHSO4/Et2O (three times). The organic phases were washed with aqueous 10% NaCl, dried (Na2SO4) and evaporated. Purification by flash-chromatography on silica gel (n-heptane/EtOAc 9:1 to 4:1) yielded 3.58 g of the title compound as a yellow solid.
[Compound]
Name
halobenzenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkynes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
phenylacetylenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
65 mL
Type
solvent
Reaction Step Four
Quantity
2.03 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
1.03 g
Type
catalyst
Reaction Step Seven
Name
CuI
Quantity
0.17 g
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][CH:3]=1.[CH2:12]([OH:16])[CH2:13][C:14]#[CH:15]>N1CCCCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cu]I>[F:9][C:8]([F:11])([F:10])[C:5]1[CH:6]=[CH:7][C:2]([C:15]#[C:14][CH2:13][CH2:12][OH:16])=[CH:3][CH:4]=1 |^1:26,28,47,66|

Inputs

Step One
Name
halobenzenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
alkynes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
phenylacetylenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C(F)(F)F
Name
Quantity
65 mL
Type
solvent
Smiles
N1CCCCC1
Step Five
Name
Quantity
2.03 mL
Type
reactant
Smiles
C(CC#C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC#C)O
Step Seven
Name
Quantity
1.03 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
CuI
Quantity
0.17 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
symmetrical or unsymmetrical 1,2-diphenylacetylenes, Collect
TEMPERATURE
Type
TEMPERATURE
Details
was slowly heated to 80° C.
WAIT
Type
WAIT
Details
starting after 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at this temperature for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chilled aqueous 10% KHSO4/Et2O (three times)
WASH
Type
WASH
Details
The organic phases were washed with aqueous 10% NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by flash-chromatography on silica gel (n-heptane/EtOAc 9:1 to 4:1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C#CCCO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.58 g
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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